ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride
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Overview
Description
Ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenothiazine core, which is known for its diverse pharmacological properties, and a tetramethylpiperidine moiety, which is often used in stabilizing free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Tetramethylpiperidine Moiety: The tetramethylpiperidine group is introduced through a nucleophilic substitution reaction, where 2,2,6,6-tetramethylpiperidine reacts with an appropriate electrophile.
Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amines.
Substitution: The tetramethylpiperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a stabilizer for free radicals in polymer chemistry.
Biology: Potential use as a probe for studying oxidative stress in biological systems.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Used in the production of high-performance polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through the stabilization of free radicals by the tetramethylpiperidine moiety. This stabilization prevents the radicals from causing oxidative damage to cells and tissues. The phenothiazine core may also interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known free radical stabilizer used in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: Another compound featuring the tetramethylpiperidine moiety, used in the synthesis of hindered amine light stabilizers.
Phenothiazine: The core structure of the compound, known for its use in antipsychotic medications.
Uniqueness
Ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride is unique due to the combination of the phenothiazine core and the tetramethylpiperidine moiety. This combination provides both free radical stabilization and potential pharmacological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-[10-[3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S.2ClH/c1-6-34-25(33)29-18-11-12-23-21(15-18)31(20-9-7-8-10-22(20)35-23)24(32)13-14-28-19-16-26(2,3)30-27(4,5)17-19;;/h7-12,15,19,28,30H,6,13-14,16-17H2,1-5H3,(H,29,33);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLUYLQVFWKRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCNC4CC(NC(C4)(C)C)(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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